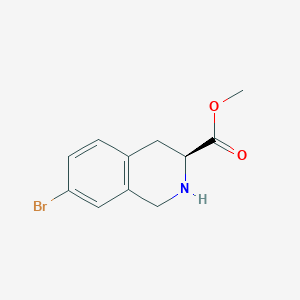![molecular formula C11H14FN3O2 B13539105 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 2-fluoro-3-nitrophenyl group attached to the piperazine ring via a methyl bridge. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 2-fluoro-3-nitrobenzene.
Formation of Benzyl Chloride: The 2-fluoro-3-nitrobenzene is then reacted with formaldehyde and hydrochloric acid to form 2-fluoro-3-nitrobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride derivative is reacted with piperazine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 1-[(2-Fluoro-3-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Wissenschaftliche Forschungsanwendungen
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe to study the effects of fluorine and nitro substituents on the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for its molecular targets. The piperazine ring can interact with various biological pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but lacks the fluorine substituent.
1-(2-Fluorophenyl)piperazine: Similar structure but lacks the nitro group.
1-(3-Nitrophenyl)piperazine: Similar structure but lacks the fluorine substituent.
Uniqueness
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine is unique due to the presence of both fluorine and nitro groups on the phenyl ring. This combination of substituents can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can introduce additional sites for chemical modification or interaction with biological targets.
Eigenschaften
Molekularformel |
C11H14FN3O2 |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
1-[(2-fluoro-3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-11-9(2-1-3-10(11)15(16)17)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
InChI-Schlüssel |
FICYSLKAOXJQNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


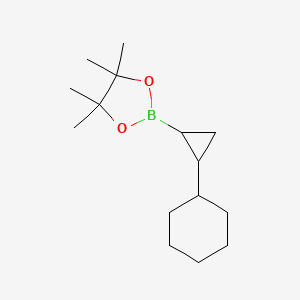
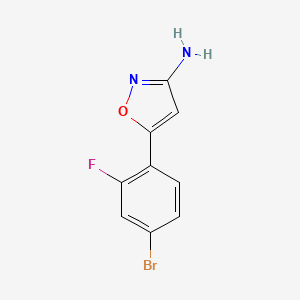
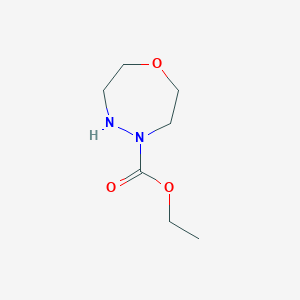




![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
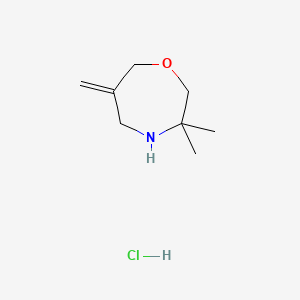

![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
